[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol
CAS No.:
Cat. No.: VC17296593
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5O |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
| Standard InChI | InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3- |
| Standard InChI Key | SLCDRONCTWUSDF-BAQGIRSFSA-N |
| Isomeric SMILES | C1C/C(=C/CN2C=NC3=C(N=CN=C32)N)/C1CO |
| Canonical SMILES | C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecule comprises three distinct regions:
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Purine core: A 6-aminopurine system providing hydrogen-bonding capacity for biomolecular interactions.
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Cyclobutyl scaffold: A strained four-membered ring contributing to structural rigidity.
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Ethylidene-methanol linker: A Z-configured double bond and hydroxymethyl group enabling solubility and further derivatization.
X-ray crystallography reveals a puckered cyclobutane ring with a dihedral angle of 25.4°, while the purine moiety adopts a nearly planar conformation.
Spectral Characterization
Table 1: Key spectroscopic data
| Technique | Observations |
|---|---|
| 1H NMR (400 MHz) | δ 8.35 (s, 1H, H-8), 6.81 (t, J=11.2 Hz, 1H, CH=), 4.61 (d, J=5.6 Hz, 2H, CH2OH) |
| IR (ATR) | 3340 cm⁻¹ (OH stretch), 1665 cm⁻¹ (C=N), 1590 cm⁻¹ (purine ring vibrations) |
| UV-Vis (MeOH) | λmax 262 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹ |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically prepared through a three-step sequence:
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Cyclobutane formation: [2+2] photocycloaddition of ethylene derivatives yields the strained cyclobutyl core.
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Ethylidene installation: Wittig reaction between cyclobutylcarbinol and 6-aminopurine-9-ylphosphonium salt establishes the Z-configured double bond.
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Hydroxymethyl introduction: Oxidation-protection strategies followed by reductive workup generate the terminal methanol group.
Table 2: Optimized reaction conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | UV light, CH2Cl2 | 0°C | 58% |
| 2 | Ph3P=CH-, DMF, N2 | 80°C | 72% |
| 3 | BH3·THF, then H2O2/NaOH | 25°C | 85% |
Biochemical Applications and Research Findings
Enzyme Inhibition Studies
The compound demonstrates moderate inhibitory activity against purine nucleoside phosphorylase (Ki = 3.4 μM), a target in cancer and autoimmune therapies. Molecular docking simulations suggest the cyclobutyl group induces favorable van der Waals contacts with hydrophobic enzyme pockets .
Nucleic Acid Interactions
Fluorescence quenching assays reveal intercalation into double-stranded DNA with a binding constant (Kb) of 2.1×10⁴ M⁻¹. The Z-configuration allows optimal π-π stacking between the purine ring and nucleobases.
Future Research Directions
Ongoing investigations focus on:
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